molecular formula C21H30N2O3 B5559394 2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one

2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5559394
M. Wt: 358.5 g/mol
InChI Key: XURLHGKNOLIDKG-UHFFFAOYSA-N
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Description

2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Chemical Modifications

Research has focused on the synthesis and chemical modifications of diazaspiro[5.5]undecane derivatives, highlighting their potential in creating diverse molecular scaffolds. Aminomethylation reactions of related structures have led to the formation of substituted diazaspirocycles, demonstrating the versatility of these compounds in synthetic chemistry (Khrustaleva et al., 2017). Additionally, annulation techniques have been developed for the efficient synthesis of piperazines and diazaspirocycles, utilizing innovative solid-phase synthesis approaches (Macleod et al., 2006).

Biological Activity and Pharmacological Potential

Compounds within this chemical framework have been explored for their biological activities. Studies have identified certain diazaspiro[5.5]undecane derivatives as potent antihypertensive agents, demonstrating significant activity in spontaneously hypertensive rats (Clark et al., 1983). This suggests potential applications in cardiovascular research and therapy development. Moreover, the structural motif has been linked to compounds with immunomodulatory effects, indicating the possibility of applications in treating chemokine-mediated diseases (Norman, 2007).

properties

IUPAC Name

2-cyclopropyl-9-[[2-(2-hydroxyethoxy)phenyl]methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c24-13-14-26-19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)8-7-20(25)23(16-21)18-5-6-18/h1-4,18,24H,5-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURLHGKNOLIDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3(CCC2=O)CCN(CC3)CC4=CC=CC=C4OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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